tert-Butyl ethyl(4-iodobenzyl)carbamate
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Overview
Description
tert-Butyl ethyl(4-iodobenzyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, an ethyl group, and a 4-iodobenzyl group attached to a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(4-iodobenzyl)carbamate typically involves the reaction of 4-iodobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate. The general reaction scheme is as follows:
[ \text{4-Iodobenzylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(4-iodobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
tert-Butyl ethyl(4-iodobenzyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(4-iodobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 4-iodobenzyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the ethyl group.
Ethyl (4-iodophenyl)carbamate: Similar structure but lacks the tert-butyl group.
tert-Butyl (4-bromobenzyl)carbamate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
tert-Butyl ethyl(4-iodobenzyl)carbamate is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. The iodine atom in the 4-iodobenzyl group also offers unique reactivity compared to other halogens, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(4-iodophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-5-16(13(17)18-14(2,3)4)10-11-6-8-12(15)9-7-11/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAVSIIKIGJKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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